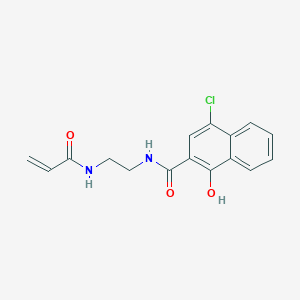
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide is a synthetic organic compound that belongs to the class of acrylamide derivatives It is characterized by the presence of an acrylamide group, a chloro substituent, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide typically involves the reaction of 4-chloro-1-hydroxy-2-naphthoic acid with 2-aminoethyl acrylamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acrylamide group can be reduced to form an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-chloro-1-oxo-2-naphthamide.
Reduction: Formation of N-(2-aminoethyl)-4-chloro-1-hydroxy-2-naphthamide.
Substitution: Formation of N-(2-acrylamidoethyl)-4-substituted-1-hydroxy-2-naphthamide.
Scientific Research Applications
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide has several scientific research applications:
Polymer Science: Used as a monomer in the synthesis of polymers with specific properties such as hydrogels and copolymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in cancer research.
Materials Science: Utilized in the development of advanced materials with unique properties such as conductivity and biocompatibility.
Mechanism of Action
The mechanism of action of N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The chloro substituent may enhance the compound’s binding affinity to certain targets, while the naphthamide moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-acrylamidoethyl)acrylamide: Another acrylamide derivative with similar polymerization properties.
4-Methacryloyloxyethyl trimellitate anhydride: Used in similar applications in polymer science and materials science.
Uniqueness
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide is unique due to the presence of the chloro substituent and the naphthamide moiety, which confer specific chemical and physical properties
Properties
CAS No. |
53810-94-9 |
|---|---|
Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
4-chloro-1-hydroxy-N-[2-(prop-2-enoylamino)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-14(20)18-7-8-19-16(22)12-9-13(17)10-5-3-4-6-11(10)15(12)21/h2-6,9,21H,1,7-8H2,(H,18,20)(H,19,22) |
InChI Key |
UKXRCZRKUIEYHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


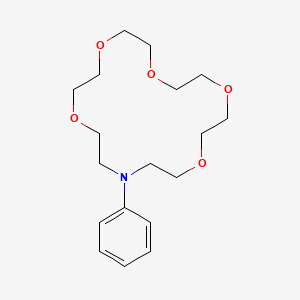
![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
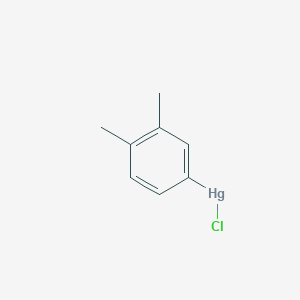
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
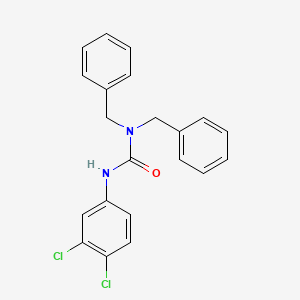
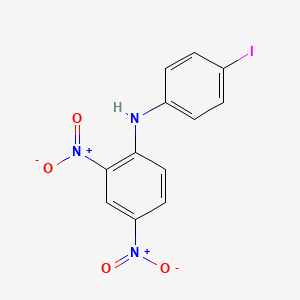


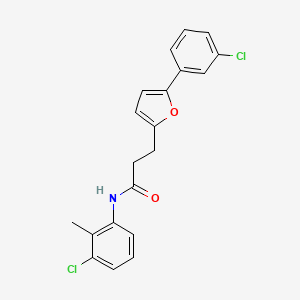
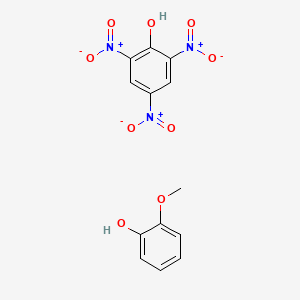

![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)

